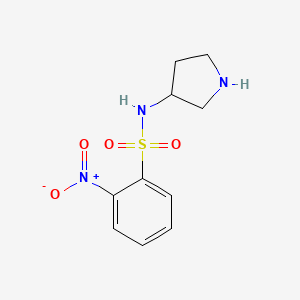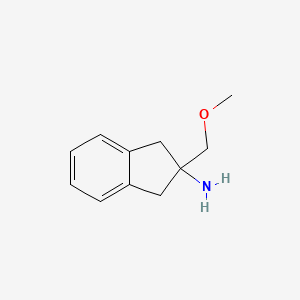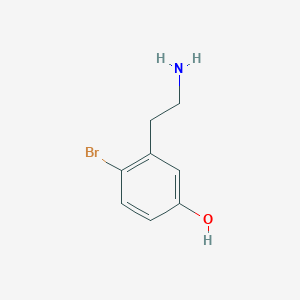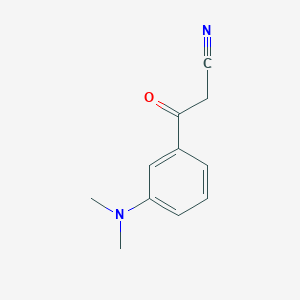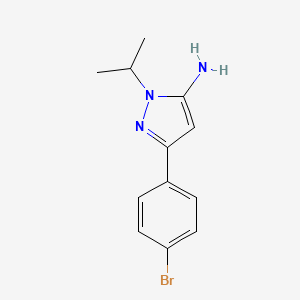![molecular formula C8H7N3O2 B1501985 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 4893-92-9](/img/structure/B1501985.png)
4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
説明
4-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic aromatic organic compound belonging to the pyrrolopyridine family. This compound features a pyrrole ring fused to a pyridine ring, with a methyl group at the 4-position and a nitro group at the 3-position. It is known for its potential biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available or easily synthesized starting materials such as pyrrole and pyridine derivatives.
Reaction Steps: The synthesis involves multiple steps, including nitration, methylation, and cyclization reactions.
Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product formation.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up to produce larger quantities, ensuring consistency and purity.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The nitro group can undergo oxidation to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in different chemical properties.
Substitution: The methyl group can be substituted with other functional groups, altering the compound's reactivity and properties.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction Reagents: Typical reagents include hydrogen gas, iron, and tin chloride.
Substitution Reagents: Various alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Alkylated derivatives, halogenated compounds.
Chemistry:
Catalysts: Used as a catalyst or ligand in various chemical reactions.
Synthetic Intermediate: Serves as an intermediate in the synthesis of more complex molecules.
Biology:
Biological Activity: Exhibits biological activity, including potential anticancer properties.
Research Studies: Investigated for its effects on cell proliferation, apoptosis, and migration in cancer cells.
Medicine:
Drug Development: Potential candidate for drug development targeting specific diseases.
Therapeutic Applications: Explored for use in therapies for various conditions, including cancer.
Industry:
Pharmaceuticals: Used in the production of pharmaceuticals and other bioactive compounds.
Material Science:
作用機序
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interacts with enzymes, receptors, or other biomolecules.
Pathways: Involves pathways related to cell growth, apoptosis, and signal transduction.
類似化合物との比較
1H-Pyrrolo[2,3-b]pyridine: Similar structure but lacks the nitro and methyl groups.
3-Nitro-1H-pyrrolo[2,3-b]pyridine: Similar but without the methyl group.
4-Methyl-1H-pyrrolo[2,3-b]pyridine: Similar but without the nitro group.
Uniqueness: 4-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the methyl and nitro groups, which significantly influence its chemical reactivity and biological activity compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for developing new therapeutic agents and advancing research in chemistry and biology.
特性
IUPAC Name |
4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-9-8-7(5)6(4-10-8)11(12)13/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEXQWRDNQTBHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696611 | |
| Record name | 4-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4893-92-9 | |
| Record name | 4-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1501919.png)


